1-(2-Amino-4-hydroxyphenyl)ethanon

Übersicht

Beschreibung

“1-(2-Amino-4-hydroxyphenyl)ethanone” is a compound that has been isolated from the metabolites of Phomopsis liquidambari S47, an endophytic fungus . It has shown quorum sensing inhibitory activity against Pseudomonas aeruginosa . It is a derivative of phenol and is commonly used in organic synthesis, as a reagent in chromatography, and as a building block in the preparation of other compounds.

Synthesis Analysis

The compound “1-(2-Amino-4-hydroxyphenyl)ethanone” can be prepared by hydrolysis of 4-acetamido-2-hydroxy-acetophenone with boiling aqueous hydrochloric acid at 50% HCl or at 15% HCl . It was also identified from the crude extract of P. liquidambari S47 .

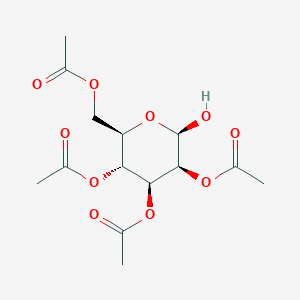

Molecular Structure Analysis

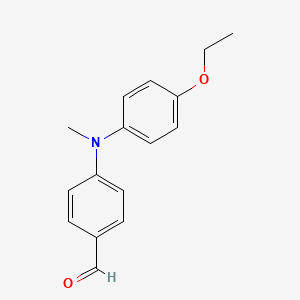

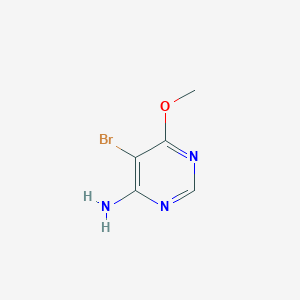

The molecular structure of “1-(2-Amino-4-hydroxyphenyl)ethanone” was drawn using ChemBioDraw 12.0 . More details about its structure can be found in the NIST Chemistry WebBook .

Chemical Reactions Analysis

The compound “1-(2-Amino-4-hydroxyphenyl)ethanone” has been found to notably suppress the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 . More details about its chemical reactions can be found on ChemSpider .

Physical and Chemical Properties Analysis

The compound “1-(2-Amino-4-hydroxyphenyl)ethanone” has a molecular formula of CHNO, an average mass of 151.163 Da, and a monoisotopic mass of 151.063324 Da . More details about its physical and chemical properties can be found on ChemSpider .

Wissenschaftliche Forschungsanwendungen

Quorum-Sensing-Inhibitor

Forschungen haben “1-(2-Amino-4-hydroxyphenyl)ethanon” als einen Quorum-Sensing-Inhibitor identifiziert. Es hat Aktivität gegen Pseudomonas aeruginosa gezeigt, ein Bakterium, das für seine Pathogenität auf Quorum-Sensing angewiesen ist, was es zu einem potenziellen Ziel für die antimikrobielle Therapie macht .

Anti-QS-Aktivität und metabolischer Mechanismus

Weitere Studien haben seine Anti-QS-Aktivität und seinen metabolischen Mechanismus untersucht. Das Verständnis, wie es Quorum-Sensing hemmt, kann zu neuen Ansätzen zur Bekämpfung bakterieller Infektionen führen .

Produktionsmethode

Es gibt auch ein patentiertes Verfahren zur Herstellung von 2-Amino-1-(4-hydroxyphenyl)-ethanon-Mineralsalz, bei dem eine Iminschicht hydrolysiert wird. Dieser Prozess unterstreicht seine industrielle Relevanz und sein Potenzial für die großtechnische Produktion .

Wirkmechanismus

Target of Action

The primary targets of 1-(2-Amino-4-hydroxyphenyl)ethanone, also known as AHE, are the quorum sensing (QS) receptors in Pseudomonas aeruginosa . These receptors include LasR, RhlR, and PqsR . QS is a system that bacteria use to coordinate their behavior based on population density. In P. aeruginosa, QS controls the production of virulence factors and the formation of biofilms .

Mode of Action

AHE interacts with its targets by suppressing the secretion of acyl-homoserine lactones (AHLs), which are signaling molecules in the QS system . This suppression notably reduces the production of virulence factors in P. aeruginosa . AHE also suppresses the expressions of QS-related genes , thereby disturbing the QS system .

Biochemical Pathways

The disturbance in the QS system caused by AHE results in inhibited activity of antioxidant enzymes and enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of P. aeruginosa .

Pharmacokinetics

The minimum inhibitory concentration (mic) of ahe againstP. aeruginosa PAO1 has been measured , indicating that AHE can inhibit the growth of this bacterium at certain concentrations.

Result of Action

The result of AHE’s action is the attenuation of the virulence of P. aeruginosa . This is due to the impacts on the amino acid and nucleotide metabolism caused by enhanced oxidative stress . The vegetable infection assay showed that the virulence of P. aeruginosa PAO1 was notably reduced .

Action Environment

The action of AHE can be influenced by environmental factors. For instance, AHE should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can affect the stability and efficacy of AHE. Furthermore, AHE was isolated from the metabolites of Phomopsis liquidambari S47, an endophytic fungus isolated from the leaves of Punica granatum . This suggests that the production of AHE might be influenced by the environmental conditions where P. liquidambari S47 grows.

Safety and Hazards

When handling “1-(2-Amino-4-hydroxyphenyl)ethanone”, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The compound “1-(2-Amino-4-hydroxyphenyl)ethanone” has a potential to become an antivirulence “agent” to tackle P. aeruginosa infection . It could serve as a potential pesticide to defend against A. tumefaciens . Further research is needed to explore its potential applications.

Biochemische Analyse

Biochemical Properties

1-(2-Amino-4-hydroxyphenyl)ethanone plays a significant role in biochemical reactions, particularly as a quorum sensing inhibitor. It interacts with enzymes, proteins, and other biomolecules involved in quorum sensing pathways. For instance, it has been shown to suppress the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa . This interaction disrupts the quorum sensing system, leading to inhibited activity of antioxidant enzymes and enhanced oxidative stress .

Cellular Effects

1-(2-Amino-4-hydroxyphenyl)ethanone has notable effects on various types of cells and cellular processes. In Pseudomonas aeruginosa, it influences cell function by disturbing the quorum sensing system, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to suppress quorum sensing-related gene expressions results in reduced virulence and altered metabolic activities .

Molecular Mechanism

At the molecular level, 1-(2-Amino-4-hydroxyphenyl)ethanone exerts its effects through binding interactions with biomolecules involved in quorum sensing. It inhibits the transcriptional levels of key genes such as traI and traR, which are essential for quorum sensing in Agrobacterium tumefaciens . This inhibition leads to a decrease in the production of signaling molecules and a disruption of the quorum sensing system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Amino-4-hydroxyphenyl)ethanone have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound results in enhanced oxidative stress and disturbed metabolism in Agrobacterium tumefaciens . These long-term effects can lead to significant changes in cellular processes and overall cell health.

Dosage Effects in Animal Models

The effects of 1-(2-Amino-4-hydroxyphenyl)ethanone vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits quorum sensing and reduces virulence without causing significant toxicity . At higher doses, it may lead to adverse effects such as increased oxidative stress and disrupted metabolic pathways . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications.

Metabolic Pathways

1-(2-Amino-4-hydroxyphenyl)ethanone is involved in metabolic pathways related to quorum sensing and oxidative stress. It interacts with enzymes and cofactors that regulate the production of signaling molecules and antioxidant enzymes . The compound’s impact on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism and overall cell function .

Transport and Distribution

Within cells and tissues, 1-(2-Amino-4-hydroxyphenyl)ethanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of the compound play a crucial role in its overall efficacy and impact on cellular processes.

Subcellular Localization

The subcellular localization of 1-(2-Amino-4-hydroxyphenyl)ethanone is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, leading to targeted and efficient biochemical interactions.

Eigenschaften

IUPAC Name |

1-(2-amino-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSBOMDRAHLOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561255 | |

| Record name | 1-(2-Amino-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90033-64-0 | |

| Record name | 1-(2-Amino-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylimidazo[1,2-a]pyridine](/img/structure/B1610896.png)

![Ethyl thieno[3,2-d]isothiazole-5-carboxylate](/img/structure/B1610908.png)